molecular formula C12H6Cl2N2O B2641062 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 142499-56-7

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2641062
CAS No.: 142499-56-7
M. Wt: 265.09
InChI Key: JGSDPPNDXFQWIK-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative of interest in medicinal chemistry and chemical biology research. Compounds based on the 2-pyridone scaffold are frequently investigated for their diverse biological activities and are present in various pharmaceuticals . Specifically, the 2-pyridone core is recognized as a valuable scaffold in the synthesis of natural products and has shown promise in the development of agents with antitumor, antifungal, and antibacterial properties . Furthermore, 3-cyanopyridine derivatives have attracted significant research attention for their potential as kinase inhibitors, with studies indicating that such structures can exhibit potent cell-growth-inhibitory effects against various human cancer cell lines . This compound is intended for non-human research purposes only and is not available for personal, therapeutic, or veterinary use. Researchers are encouraged to inquire for detailed specifications and available data.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15)12(17)16-11/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSDPPNDXFQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(C(=O)N2)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds similar to this compound have shown promising results against various cancer cell lines. They may act on multiple targets involved in cancer progression, such as PIM1 kinase and tubulin polymerization .
    • A study highlighted that 3-cyano-2-pyridones possess significant anticancer properties by interfering with cellular mechanisms that promote tumor growth .
  • Antimicrobial Properties :
    • Some derivatives demonstrate antimicrobial activity against a variety of pathogens. Their efficacy can be attributed to their ability to inhibit bacterial growth and disrupt microbial cell function .
  • Cardiotonic Effects :
    • Certain pyridine derivatives are noted for their cardiotonic properties, which can enhance cardiac function and are of interest in treating heart-related conditions .
  • Antidepressant and Anti-inflammatory Activities :
    • Research indicates that pyridine derivatives may also exhibit antidepressant effects and anti-inflammatory properties, making them potential candidates for treating mood disorders and inflammatory diseases .

Case Study 1: Anticancer Activity

A study examined the anticancer effects of various pyridine derivatives, including those similar to this compound. The results indicated significant inhibition of proliferation in several cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives against resistant strains of bacteria. The study demonstrated that compounds with structural similarities to this compound exhibited effective bactericidal activity.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, molecular properties, and reported biological activities.

Structural Modifications and Physicochemical Properties
Compound Name & Source Molecular Formula Molecular Weight Key Substituents Yield Notable Properties
Target Compound C₁₂H₆Cl₂N₂O 265.10 3,4-Dichlorophenyl (C6) N/A Simplest structure in class
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₁₈H₉Cl₂FN₂O 358/360 3,4-Dichlorophenyl (C4), 2-Fluorophenyl (C6) 31% Lower yield; halogen diversity
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₄H₂₀Cl₂N₂O₃ 454/456 Cyclopentyloxy-methoxyphenyl (C4), 3,4-Dichlorophenyl (C6) 81% Bulky substituents; high yield
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₁₉H₁₀Cl₄N₂O 424.10 3,4-Dichlorobenzyl (N1), 3,4-Dichlorophenyl (C6) N/A High molecular weight; discontinued

Key Observations :

  • Bulky groups (e.g., cyclopentyloxy in ) may improve target binding but reduce solubility.
  • Synthetic Yields : Yields vary significantly (31%–81%), suggesting that substituent complexity impacts synthetic efficiency. The target compound’s yield is unspecified but may benefit from fewer synthetic steps.
Structural and Crystallographic Insights

    Biological Activity

    6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    The molecular formula of this compound is C12_{12}H8_{8}Cl2_{2}N2_{2}O. The compound features a pyridine ring substituted with a dichlorophenyl group and a carbonitrile functional group.

    PropertyValue
    Molecular Weight263.11 g/mol
    Melting PointNot extensively reported
    SolubilitySoluble in organic solvents

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridinecarboxylic acids can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with cellular pathways involved in tumor growth.

    Case Study:
    In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines, suggesting that this compound may exhibit similar efficacy .

    Anti-inflammatory Activity

    The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

    Research Findings:
    A study indicated that compounds with similar structures reduced levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting their role as anti-inflammatory agents .

    The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

    • Inhibition of Kinases: The compound may inhibit kinases involved in cancer cell signaling.
    • Modulation of Apoptosis: It promotes apoptotic pathways through the activation of caspases.
    • Cytokine Regulation: It downregulates inflammatory cytokines through NF-kB pathway inhibition.

    Toxicity and Safety Profile

    Toxicological assessments are essential for understanding the safety profile of any new compound. Preliminary studies suggest that while some pyridine derivatives can exhibit cytotoxicity at high concentrations, this compound shows promise with lower toxicity profiles compared to existing chemotherapeutics.

    Q & A

    Basic Research Question

    • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at 2210–2221 cm⁻¹, lactam C=O at 1640–1656 cm⁻¹). Discrepancies in NH stretches (3320–3446 cm⁻¹) may indicate tautomeric forms or hydrogen bonding .
    • NMR Analysis :
      • ¹H NMR : Aromatic protons appear as multiplets (δ 6.7–7.8 ppm), while NH protons resonate as broad singlets (δ ~10–12 ppm in DMSO-d₆). Ethoxy groups show quartets (δ 4.1–4.2 ppm) .
      • ¹³C NMR : Lactam carbonyls appear at δ ~160–165 ppm, nitrile carbons at δ ~115–120 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for brominated derivatives) and isotope patterns (e.g., Br²⁷/⁹Br splitting) confirm molecular weights .

    How can researchers resolve contradictions in biological activity data among structurally similar pyridinecarbonitrile derivatives?

    Advanced Research Question
    Contradictions often arise from subtle structural differences (e.g., substituent position, electronic effects). Methodological approaches include:

    • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations. For example, 4-ethoxyphenyl derivatives show lower anticancer activity than 2-ethoxyphenyl analogs due to steric hindrance .
    • Crystallographic Analysis : X-ray data reveal how molecular planarity (e.g., dihedral angles between pyridone and aryl rings) impacts binding to biological targets. For example, a dihedral angle of 85.33° in a related compound suggests limited conjugation, reducing activity .
    • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assay conditions to rule out experimental variability .

    What strategies are employed to optimize reaction conditions for improved yields and purity in multi-component syntheses?

    Advanced Research Question

    • Catalyst Screening : Ammonium acetate acts as both a catalyst and nitrogen source in MCRs. Higher equivalents (e.g., 8 mmol vs. 2.5 mmol of reactants) improve cyclization .
    • Solvent Selection : Ethanol is preferred for solubility and reflux efficiency. Polar aprotic solvents (e.g., DMF) aid in crystallization but may reduce yields due to side reactions .
    • Time-Temperature Profiling : Extended reflux (20 hours vs. 10 hours) increases yields for sterically hindered substrates (e.g., 4-bromophenyl derivatives) .

    How does molecular conformation, as determined by X-ray crystallography, influence the compound's biological interactions?

    Advanced Research Question
    X-ray crystallography reveals:

    • Planarity : The pyridone ring is nearly planar (max deviation ≤0.021 Å), facilitating π-π stacking with aromatic residues in enzyme active sites .
    • Substituent Orientation : Dihedral angles between the pyridone and dichlorophenyl groups (e.g., 85.33°) affect solubility and membrane permeability. Less planar derivatives show reduced cellular uptake .
    • Hydrogen Bonding : NH groups participate in intermolecular H-bonds (C—H⋯O), influencing crystal packing and stability. This can correlate with shelf life and formulation compatibility .

    What computational methods are used to predict the reactivity and electronic properties of pyridinecarbonitrile derivatives?

    Advanced Research Question

    • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Nitrile and lactam groups are electron-deficient, making the C3 position reactive toward nucleophiles .
    • Molecular Docking : Simulate binding to targets (e.g., kinases) using crystallographic data. For example, docking studies correlate 3,4-dichlorophenyl orientation with kinase inhibition .
    • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to predict bioavailability and toxicity .

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